molecular formula C18H19ClN2O B4165627 [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride

[(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride

Cat. No. B4165627
M. Wt: 314.8 g/mol
InChI Key: UNBJMGNAWZBXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride, also known as MNA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNA is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely expressed in the brain and other tissues. In

Mechanism of Action

[(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride acts as a selective agonist of the TAAR1 receptor, which is widely expressed in the brain and other tissues. Activation of TAAR1 by [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride leads to the release of intracellular calcium and the activation of downstream signaling pathways, including the cAMP-PKA pathway. This results in the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine, which are involved in a range of physiological processes, including mood regulation, reward processing, and motor control.
Biochemical and Physiological Effects:
[(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of cellular metabolism. In addition, [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride has been found to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity and potency as a TAAR1 agonist. This allows for precise modulation of TAAR1 activity without affecting other signaling pathways. In addition, [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride is relatively stable and easy to synthesize, making it a convenient tool for scientific research.
However, there are also limitations to the use of [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride in lab experiments. One of the main limitations is the lack of specificity of TAAR1 expression in different tissues and cell types. This can lead to off-target effects and make it difficult to interpret the results of experiments. In addition, the effects of [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride on TAAR1 activity may be influenced by other factors, such as the presence of other ligands or the activity of other signaling pathways.

Future Directions

There are many potential future directions for research on [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride and its applications in scientific research. One area of interest is the development of more selective and potent TAAR1 agonists and antagonists, which could be used as tools for investigating the role of TAAR1 in different physiological processes. In addition, there is also interest in exploring the potential use of [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride and other TAAR1 ligands as therapeutics for various diseases, including psychiatric disorders and neurodegenerative diseases.
Conclusion:
[(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride, or [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride, is a chemical compound with potential applications in scientific research. [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride is a selective and potent agonist of the TAAR1 receptor, which is widely expressed in the brain and other tissues. [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of gene expression. While there are limitations to the use of [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride in lab experiments, there are also many potential future directions for research on this compound and its applications in scientific research.

Scientific Research Applications

[(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride has been found to modulate the activity of dopamine neurons in the brain. This has led to investigations into the potential use of [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride as a treatment for various psychiatric disorders, including depression and schizophrenia.
In addition, [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride has also been shown to have potential applications in the field of drug discovery. The TAAR1 receptor, which is activated by [(2-methoxy-1-naphthyl)methyl](2-pyridinylmethyl)amine hydrochloride, has been identified as a potential target for the development of novel therapeutics for a range of diseases, including obesity, addiction, and Parkinson's disease.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-21-18-10-9-14-6-2-3-8-16(14)17(18)13-19-12-15-7-4-5-11-20-15;/h2-11,19H,12-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBJMGNAWZBXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=N3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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